N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional benzyl and phenyl groups
Properties
IUPAC Name |
N-benzyl-3-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-15-14-27-21-22-12-18(20(26)24(15)21)19(25)23(17-10-6-3-7-11-17)13-16-8-4-2-5-9-16/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDVESJGGOOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Specifically, N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising results in inhibiting cancer cell proliferation.
Case Studies
- In vitro Studies : A study investigated the cytotoxic effects of various thiazolo derivatives against human cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics .
- Mechanism of Action : The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance the compound's efficacy against RNase H, a target implicated in cancer cell survival . Molecular docking and dynamic simulations further validated its binding affinity to target sites.
Acetylcholinesterase Inhibition
Another notable application of this compound is its role as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Research Findings
- Biological Evaluation : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives revealed that this compound exhibited significant inhibitory activity against acetylcholinesterase. This suggests that it may help in managing symptoms associated with cognitive decline .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it could possess broad-spectrum antibacterial effects.
Antibacterial Activity
- Testing Against Bacteria : Compounds with similar thiazolo structures have shown effectiveness against various bacterial strains. Though specific data for this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) that suggest potential efficacy .
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.
Benzyl and Phenyl Derivatives: Compounds with benzyl and phenyl groups attached to various heterocyclic cores.
Uniqueness
N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Biological Activity
N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 851944-89-3) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include a thiazole ring fused to a pyrimidine ring, with additional benzyl and phenyl substituents that influence its biological activity.
Target Interactions:
The compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Notably, it has been identified as a potential inhibitor of RNase H, with an IC50 value of 2.98 μM, indicating significant potency in this regard .
Biochemical Pathways:
this compound may influence several biochemical pathways due to its structural complexity. For instance, thiazole derivatives are known to affect pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-benzyl... | A431 | <10 | Induces apoptosis via Bcl-2 inhibition |
| N-benzyl... | HepG2 | 23.30 ± 0.35 | Inhibits tubulin polymerization |
These findings suggest that the compound's activity may be linked to its ability to disrupt critical cellular processes involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It was found to significantly inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific substitutions on the thiazole and pyrimidine rings are crucial for enhancing biological activity. For instance:
- Benzyl Substitution : Enhances binding affinity towards target enzymes.
- Phenyl Groups : Influence the compound's lipophilicity and overall bioavailability.
- Oxidation States : Variations in oxidation states can modulate the reactivity and selectivity towards biological targets.
Study 1: RNase H Inhibition
A recent study focused on the structure-based design of thiazolo[3,2-a]pyrimidine derivatives identified N-benzyl-3-methyl... as a potent RNase H inhibitor. Molecular docking simulations indicated strong interactions with the enzyme's active site, supporting its potential as a therapeutic agent against RNA viruses .
Study 2: Anti-tumor Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability through apoptosis induction mechanisms. The study emphasized the importance of the thiazole moiety in enhancing cytotoxic effects against tumor cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what are their key experimental parameters?
- The compound is synthesized via multi-step reactions, often employing the Biginelli reaction with benzyl derivatives, thiourea, and aldehydes under acid catalysis . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reactivity.
- Temperature : Reactions often proceed at reflux (80–120°C).
- Catalysts : Lewis acids (e.g., HCl, p-TSA) accelerate cyclization.
- Example protocol: Condensation of ethyl acetoacetate with thiourea derivatives, followed by cyclization and functionalization of the carboxamide group .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to the thiazolo-pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and carboxamide group (δ ~10 ppm for NH) .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screens :
- Enzyme inhibition : Kinetic assays against kinases (e.g., EGFR) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications to the thiazolo-pyrimidine core enhance target selectivity in kinase inhibition?
- Rational design :
- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to improve binding to hydrophobic kinase pockets .
- Replace the benzyl group with indole or pyrazole moieties to exploit π-π stacking with aromatic residues in active sites .
- Methodology :
- Molecular docking (AutoDock Vina) : Predict binding affinities to EGFR (PDB ID: 1M17) .
- SAR analysis : Compare IC₅₀ values of derivatives to identify critical substituents .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in antimicrobial potency may arise from:
- Strain variability : Use standardized strains (e.g., ATCC) and replicate assays ≥3 times .
- Solubility differences : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
- Statistical tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets and identify outliers .
Q. What strategies optimize synthetic yield and purity for scale-up studies?
- Process optimization :
- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hrs) and improves yield by 15–20% .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
- Analytical QC :
- HPLC-PDA : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. How can computational methods guide the prediction of metabolic stability and toxicity?
- In silico tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
